4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20516173
InChI: InChI=1S/C11H14O3/c1-8-9(2)11(14-7-13-3)5-4-10(8)6-12/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde

CAS No.:

Cat. No.: VC20516173

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 4-(methoxymethoxy)-2,3-dimethylbenzaldehyde
Standard InChI InChI=1S/C11H14O3/c1-8-9(2)11(14-7-13-3)5-4-10(8)6-12/h4-6H,7H2,1-3H3
Standard InChI Key OKIJJAWPECIAIG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1C)OCOC)C=O

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde features a benzaldehyde core substituted with two methyl groups at the 2- and 3-positions and a methoxymethoxy (-OCH₂OCH₃) group at the 4-position. This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, 4-(methoxymethoxy)-2,3-dimethylbenzaldehyde, reflects these substituents’ positions and functional groups.

Table 1: Molecular Properties of 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
InChI KeyOKIJJAWPECIAIG-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1C)OCOC)C=O
PubChem CID163198330

The methoxymethoxy group enhances solubility in polar organic solvents, while the methyl groups contribute to steric hindrance, potentially slowing electrophilic substitution reactions.

Synthesis and Characterization

ReagentSolventBase/CatalystYieldReference
MOMCl, DIPEACH₂Cl₂DMAP22–72%

Analytical Characterization

Key characterization data include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis:

  • ¹H NMR (CDCl₃): Expected signals include a singlet for the aldehyde proton (δ ~9.9 ppm), singlets for aromatic protons (δ ~7.3–7.8 ppm), and resonances for the methoxymethoxy group (δ ~4.9 ppm for -OCH₂O- and δ ~3.6 ppm for -OCH₃) .

  • MS (EI-GC): The molecular ion peak at m/z 194 confirms the molecular weight.

Purification typically involves silica gel chromatography with gradients of hexane and ethyl acetate .

Physicochemical Properties

4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is a colorless to pale yellow solid at room temperature. Its melting point and solubility profile remain unreported, but analogous compounds like 3,5-dimethyl-4-hydroxybenzaldehyde melt at 112–114°C and exhibit slight solubility in chloroform and ethyl acetate . The methoxymethoxy group likely improves solubility in ethers and chlorinated solvents compared to hydroxylated analogues.

Table 3: Comparison with Analogous Benzaldehyde Derivatives

CompoundMelting Point (°C)Solubility
4-Hydroxy-3,5-dimethylbenzaldehyde 112–114Chloroform, EtOAc
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde --

Challenges and Future Directions

Current limitations include sparse synthetic detail and a lack of biological or material studies. Future work should:

  • Optimize synthetic protocols to improve yields.

  • Explore catalytic systems for asymmetric functionalization.

  • Investigate pharmacological activity through in vitro assays.

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